molecular formula C12H9Cl2NO3 B1593438 Ethyl 5-(2,3-dichlorophenyl)oxazole-4-carboxylate CAS No. 951885-31-7

Ethyl 5-(2,3-dichlorophenyl)oxazole-4-carboxylate

Cat. No. B1593438
M. Wt: 286.11 g/mol
InChI Key: AJTQIRIQDDBKNL-UHFFFAOYSA-N
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Description

Ethyl 5-(2,3-dichlorophenyl)oxazole-4-carboxylate is a chemical compound with the molecular formula C12H9Cl2NO3 . It has a molecular weight of 286.11 . This compound is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of Ethyl 5-(2,3-dichlorophenyl)oxazole-4-carboxylate consists of a 5-membered oxazole ring, which is doubly unsaturated and contains one oxygen atom at position 1 and a nitrogen atom at position 3 . The oxazole ring is substituted at position 5 with a 2,3-dichlorophenyl group and at position 4 with a carboxylate ester group .


Physical And Chemical Properties Analysis

Ethyl 5-(2,3-dichlorophenyl)oxazole-4-carboxylate is a compound with a molecular weight of 286.11 . More specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

Amyloidogenesis Inhibition

Oxazoles, including those with a carboxyl group at the C(4) position and aryl substitutions similar to Ethyl 5-(2,3-dichlorophenyl)oxazole-4-carboxylate, have been synthesized and evaluated for their potential in inhibiting transthyretin (TTR) amyloid fibril formation. These compounds demonstrate significant efficacy in reducing amyloidogenesis, with certain substitutions enhancing binding selectivity and inhibition strength (Razavi et al., 2005).

Hypolipidemic Activity

Related compounds, such as ethyl 2-(4-chlorophenyl)-5-(2-furyl)-4-oxazoleacetate, have been explored for their hypolipidemic activities. These studies reveal significant reductions in serum cholesterol and triglyceride levels in animal models, indicating potential applications for managing hyperlipidemia (Moriya et al., 1988).

Antimicrobial Agents

Compounds derived from Ethyl 5-(2,3-dichlorophenyl)oxazole-4-carboxylate have been synthesized and tested for their antimicrobial properties. The research indicates potential for developing new antimicrobial agents effective against pathogenic microorganisms (El-kerdawy et al., 1990).

Synthetic Methodologies

Efficient synthetic routes to (hetero)aryloxazoles have been developed using palladium-catalyzed direct (hetero)arylation of ethyl oxazole-4-carboxylate derivatives. This methodology facilitates the synthesis of natural products and other complex molecules, showcasing the versatility of oxazole derivatives in organic synthesis (Verrier et al., 2008).

Corrosion Inhibition

Studies on derivatives such as Ethyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate demonstrate their potential as corrosion inhibitors for metals in acidic environments. These compounds show high inhibition efficiency, suggesting applications in metal protection and maintenance (Raviprabha & Bhat, 2021).

properties

IUPAC Name

ethyl 5-(2,3-dichlorophenyl)-1,3-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2NO3/c1-2-17-12(16)10-11(18-6-15-10)7-4-3-5-8(13)9(7)14/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJTQIRIQDDBKNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC=N1)C2=C(C(=CC=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70650056
Record name Ethyl 5-(2,3-dichlorophenyl)-1,3-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(2,3-dichlorophenyl)oxazole-4-carboxylate

CAS RN

951885-31-7
Record name Ethyl 5-(2,3-dichlorophenyl)-1,3-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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